
2-Chloro-3-iodoprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-iodoprop-1-ene is a halogenated compound that is not directly discussed in the provided papers. However, related compounds and methodologies can provide insights into its chemical behavior. For instance, the use of chloro- and iodo- reagents in various chemical reactions is well-documented, such as the electrophilic chlorination of arenes and heterocycles using 1-chloro-1,2-benziodoxol-3-one , and the iodination of membrane proteins using chloroglycoluril . These studies suggest that this compound could potentially be used in similar electrophilic substitution reactions due to the presence of both chloro and iodo substituents.
Synthesis Analysis
The synthesis of halogenated compounds like this compound often involves halogenation reactions where halogen atoms are introduced into organic compounds. The papers provided do not directly address the synthesis of this compound, but they do discuss the synthesis of related compounds. For example, the synthesis of various halogenated compounds is explored, such as the preparation of 1-chloro-1,2-benziodoxol-3-one and the synthesis of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for understanding their reactivity and physical properties. While the papers do not specifically discuss this compound, they do provide insights into the molecular structure analysis of similar compounds. For instance, density functional theory calculations were used to investigate the conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride . Such computational methods could be employed to predict the molecular structure and stability of this compound.
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds like this compound can be inferred from the reactions discussed in the papers. Electrophilic chlorination and iodination are common reactions for halogen-containing compounds. Additionally, the thermal decomposition of 3-chlorobut-1-ene9 provides an example of how halogenated alkenes can undergo elimination reactions. These studies suggest that this compound may participate in similar reactions, such as elimination or substitution, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by their molecular structure. The papers provide data on related compounds that can help predict the properties of this compound. For example, the vibrational spectra of various chloro- and iodo-alkanes can give insights into the vibrational modes that might be expected for this compound. The thermal decomposition kinetics of 3-chlorobut-1-ene9 can also provide information on the thermal stability of this compound.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions :
- Augé and David (1983) described a stereoselective synthesis method for cis vinyloxiranes and trans 1-phenyl-1,3-butadiene using a reaction involving 1-chloro-3-iodoprop-1-ene, highlighting its utility in creating specific organic compounds.
- Ogawa et al. (1978) studied the vibration spectra and rotational isomerism of chain molecules including 1-chloro-3-iodoprop-1-ene, providing insights into the molecular behavior of such compounds.
- Wang et al. (2016) explored the use of 1-chloro-3-iodoprop-1-ene in the efficient chlorination of nitrogen-containing heterocycles and arenes, indicating its role in specific chemical reactions.
Advanced Material and Chemical Applications :
- Mongin et al. (1998) investigated the transformation of 2-chloro-3-iodoprop-1-ene in various chemical processes, which could be applied in material science and chemical engineering.
- Ley and Longbottom (2008) discussed the reagent properties of 3-iodoprop-1-ene derivatives in metal-mediated coupling processes and esterification reactions, useful in synthesizing a range of chemicals.
Application in Synthesis of Natural Products and Pharmaceuticals :
- Alonso et al. (2005) described the use of this compound derivatives in the synthesis of 1,7-dioxaspiro[4.4]nonanes, which are present in a series of natural products.
- Levanova et al. (2013) studied the reactions of this compound in the synthesis of various organic compounds, showing its versatility in creating pharmaceutical intermediates.
Investigation in Thermal Decomposition and Reaction Dynamics :
- Thomas (1967) explored the kinetics of the thermal decomposition of chloro-alkenes, including compounds similar to this compound, providing insights into their stability and reactivity under thermal conditions.
Mécanisme D'action
Target of Action
This compound is a halogenated alkene, and such compounds are often involved in various chemical reactions due to the presence of reactive halogen atoms . .
Mode of Action
Halogenated alkenes, in general, can participate in addition reactions with nucleophiles, which could potentially lead to modifications of biomolecules
Biochemical Pathways
Given its chemical structure, it might be involved in halogenation reactions or serve as a precursor for other compounds
Pharmacokinetics
As a small, lipophilic molecule, it might be expected to cross biological membranes easily, but its actual bioavailability and pharmacokinetic profile would depend on many factors, including its interactions with proteins and other biomolecules .
Result of Action
The molecular and cellular effects of 2-Chloro-3-iodoprop-1-ene’s action are currently unknown. Based on its chemical structure, it could potentially react with various biomolecules, leading to modifications that could affect cellular functions . .
Propriétés
IUPAC Name |
2-chloro-3-iodoprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClI/c1-3(4)2-5/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHVKZJTOVHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CI)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39557-31-8 |
Source


|
| Record name | 2-chloro-3-iodoprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

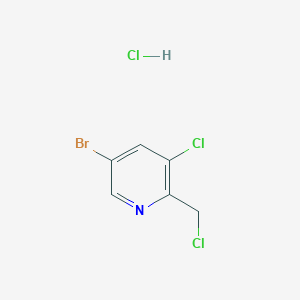
![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)
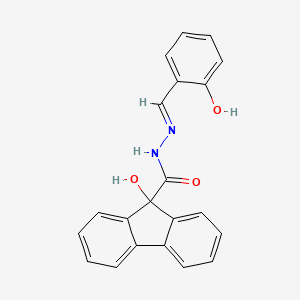
![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)
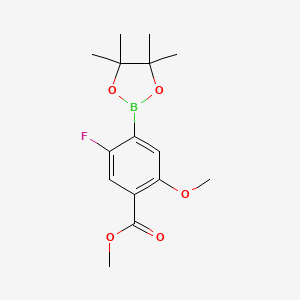
![1-benzyl-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2507566.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2507569.png)
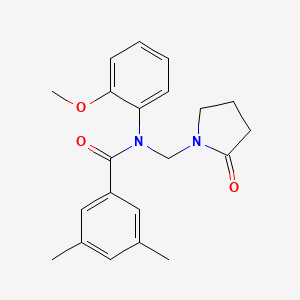
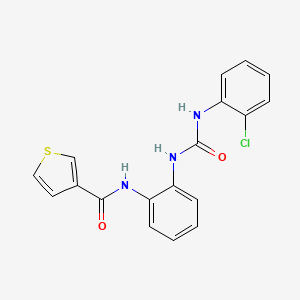
![4,5-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2507573.png)
![methyl N-(4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)carbamate](/img/structure/B2507574.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)
![1-(Chloromethyl)-3-(2,4-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2507579.png)
